(Z)-3-(4-methoxyphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine
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Overview
Description
(Z)-3-(4-methoxyphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridazine ring substituted with a methoxyphenyl group and a styrylsulfonyl piperazine moiety, which contribute to its distinctive chemical behavior and potential utility in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-methoxyphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine core, followed by the introduction of the methoxyphenyl group and the styrylsulfonyl piperazine moiety. Key steps may include:
Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where a methoxyphenyl halide reacts with the pyridazine core under basic conditions.
Attachment of the Styrylsulfonyl Piperazine Moiety: This can be accomplished through nucleophilic substitution reactions, where the piperazine derivative is introduced to the pyridazine core, followed by sulfonylation to attach the styrylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(4-methoxyphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of nitro groups can produce corresponding anilines.
Scientific Research Applications
(Z)-3-(4-methoxyphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-3-(4-methoxyphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(4-methoxyphenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine
- (Z)-3-(4-methoxyphenyl)-6-(4-(ethylsulfonyl)piperazin-1-yl)pyridazine
Uniqueness
(Z)-3-(4-methoxyphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is unique due to the presence of the styrylsulfonyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where specific reactivity or stability is required.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-6-[4-[(Z)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-30-21-9-7-20(8-10-21)22-11-12-23(25-24-22)26-14-16-27(17-15-26)31(28,29)18-13-19-5-3-2-4-6-19/h2-13,18H,14-17H2,1H3/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPGYQQELIZPIH-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)/C=C\C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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